molecular formula C19H18ClN3O3S B500158 ethyl 4-[(2-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-[(2-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B500158
M. Wt: 403.9g/mol
InChI Key: OQRBURYWULQBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzylamine with ethyl acetoacetate, followed by cyclization with thiourea to form the thienopyrimidine core. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: Known for their anticancer and antiviral activities.

    Thienopyrimidine derivatives: Exhibit a wide range of pharmacological effects, including anti-inflammatory and antimicrobial activities.

Uniqueness

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thienopyrimidine core with a chlorobenzyl group enhances its potential as a versatile pharmacophore.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9g/mol

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)22-8-7-13-15(10-22)27-17-16(13)18(24)23(11-21-17)9-12-5-3-4-6-14(12)20/h3-6,11H,2,7-10H2,1H3

InChI Key

OQRBURYWULQBRI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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